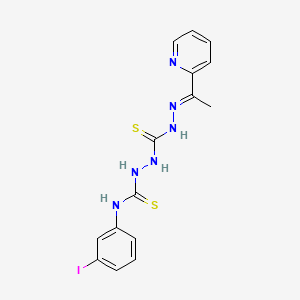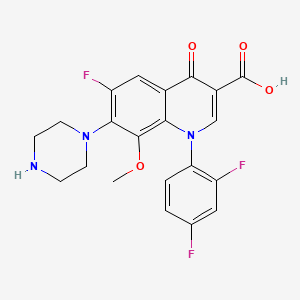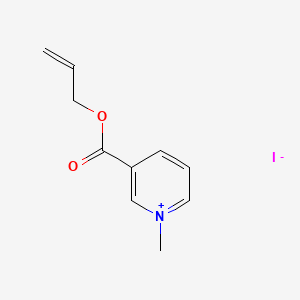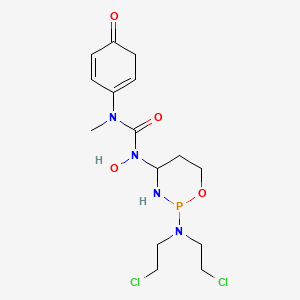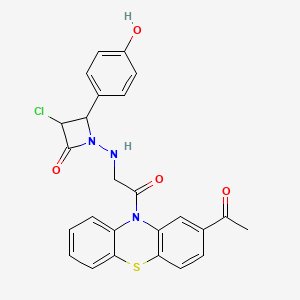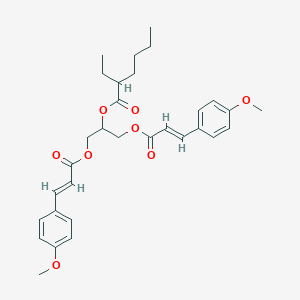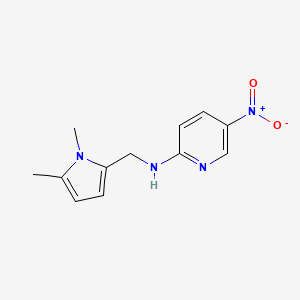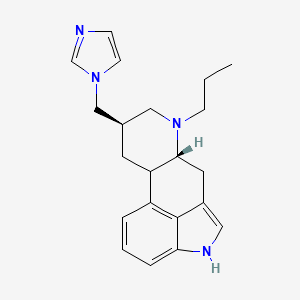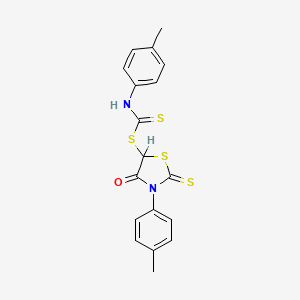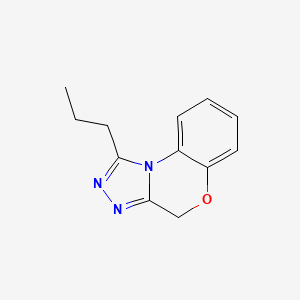
1-Propyl-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 4456828 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 4456828 typically involves a series of chemical reactions that require precise conditions. One common method includes the reaction of specific organic precursors under controlled temperatures and pressures. The exact synthetic route can vary, but it often involves steps such as alkylation, oxidation, and purification to achieve the desired compound.
Industrial Production Methods
In an industrial setting, the production of BRN 4456828 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves rigorous quality control measures to maintain the purity and yield of the compound. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
BRN 4456828 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: BRN 4456828 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving BRN 4456828 often require specific reagents and conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
BRN 4456828 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: BRN 4456828 is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of BRN 4456828 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the context of its use, but common targets include proteins involved in metabolic processes and signal transduction.
Comparison with Similar Compounds
BRN 4456828 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as BRN 1425602 and BRN 7887646 share structural similarities but differ in their reactivity and applications.
Uniqueness: BRN 4456828 stands out due to its specific molecular structure, which imparts unique reactivity and makes it suitable for a broader range of applications compared to its analogs.
Properties
CAS No. |
93299-68-4 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-propyl-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine |
InChI |
InChI=1S/C12H13N3O/c1-2-5-11-13-14-12-8-16-10-7-4-3-6-9(10)15(11)12/h3-4,6-7H,2,5,8H2,1H3 |
InChI Key |
POZFEPOYEJWVIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
